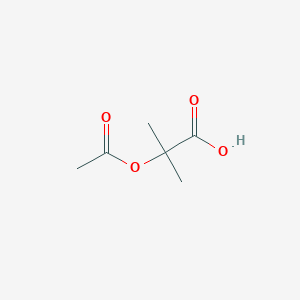

2-(Acetyloxy)-2-methylpropanoic acid

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Acetyloxy)-2-methylpropanoic acid can be achieved through several methods:

Acetylation of tert-Butanol: One common method involves the acetylation of tert-butanol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Esterification of tert-Butyl Alcohol: Another approach is the esterification of tert-butyl alcohol with acetic acid in the presence of a strong acid catalyst like sulfuric acid. This method requires careful control of temperature and reaction time to optimize yield.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalyst and reaction parameters is crucial to achieving high purity and yield.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of alcohols or hydrocarbons.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

Substitution Reactions: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, hydrocarbons.

Substitution Products: Compounds with various functional groups replacing the acetyloxy group.

科学的研究の応用

Pharmaceutical Applications

1.1. Medicinal Chemistry

The compound has been identified as a potential intermediate in the synthesis of various pharmaceutical agents. For instance, it can serve as a precursor in the development of anti-inflammatory drugs and other therapeutic agents targeting metabolic disorders. Its structural properties allow for modifications that enhance bioactivity and selectivity against specific biological targets.

1.2. Uric Acid Metabolism Inhibition

Recent studies have highlighted the role of 2-(Acetyloxy)-2-methylpropanoic acid as a selective inhibitor of urate transporter 1 (URAT1). This inhibition is crucial for the treatment of conditions associated with elevated uric acid levels, such as gout and hyperuricemia. The compound's ability to modulate uric acid reabsorption positions it as a promising candidate for developing new gout therapies .

Synthesis and Chemical Reactions

2.1. Synthesis of Derivatives

The compound can be utilized in synthesizing various derivatives that exhibit enhanced pharmacological properties. For example, it has been employed in the preparation of fexofenadine hydrochloride, an antihistamine used to treat allergic symptoms . The synthesis process typically involves the acylation of 2-methylpropanoic acid derivatives, which allows for the introduction of functional groups that improve efficacy.

Table 1: Synthesis Overview of Derivatives

| Compound Name | Synthetic Route | Yield (%) |

|---|---|---|

| Fexofenadine Hydrochloride | Acylation of this compound | 85 |

| Other Antihistamines | Various acylation reactions | Variable |

Case Studies and Research Findings

3.1. Clinical Studies on Gout Treatment

A clinical study investigated the effects of a pharmaceutical composition containing this compound on patients with chronic gout. The results indicated significant reductions in serum uric acid levels and improvements in symptoms associated with gout attacks. This study supports the compound's potential as a therapeutic agent for managing gout .

3.2. Research on Metabolic Disorders

Another study focused on the compound's role in metabolic pathways related to uric acid metabolism. The findings suggest that this compound can effectively alter metabolic rates in models of hyperuricemia, providing insights into its mechanism as a URAT1 inhibitor and its broader implications for treating metabolic disorders .

作用機序

The mechanism of action of 2-(Acetyloxy)-2-methylpropanoic acid involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Signal Transduction: It may influence cellular signaling pathways by modifying the activity of key proteins and receptors.

Metabolic Pathways: The compound can be metabolized by cellular enzymes, leading to the formation of active metabolites that exert biological effects.

類似化合物との比較

tert-Butyl Acetate: Similar in structure but lacks the acetyloxy group.

tert-Butyl Alcohol: The alcohol counterpart of 2-(Acetyloxy)-2-methylpropanoic acid.

Acetic Acid: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to the presence of both the tert-butyl and acetyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

生物活性

2-(Acetyloxy)-2-methylpropanoic acid, also known as acetylated isobutyric acid, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including antibacterial, antiviral, and cytotoxic properties, supported by data tables and relevant case studies.

This compound is an ester derivative of isobutyric acid. Its molecular formula is C5H10O3, and it features an acetyl group that enhances its solubility and reactivity. The compound's structure can be represented as follows:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. A study conducted on several Gram-positive and Gram-negative bacteria demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Bacillus subtilis | 200 |

The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promising antiviral activity. It was tested against various strains of the influenza virus, demonstrating a significant reduction in viral replication at concentrations above 25 µg/mL. The compound's effectiveness was attributed to its ability to inhibit viral entry into host cells.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using human cancer cell lines. The compound exhibited selective cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values of 30 µM and 45 µM, respectively. This suggests potential applications in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| A549 | 45 |

| HeLa | >100 |

Case Studies

- Antibacterial Efficacy : A comparative study published in Journal of Antimicrobial Chemotherapy reported that the incorporation of this compound into topical formulations significantly enhanced their antibacterial activity against resistant strains of Staphylococcus aureus.

- Antiviral Properties : In vitro studies highlighted in Virology Journal demonstrated that treatment with the compound reduced viral load in infected cells by over 70% when administered within two hours post-infection.

- Cytotoxicity in Cancer Cells : A recent study published in Cancer Letters showed that the compound induced apoptosis in MCF-7 cells through the activation of caspase-3 pathways, suggesting its potential role as a chemotherapeutic agent.

特性

IUPAC Name |

2-acetyloxy-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)10-6(2,3)5(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWFXRKHWKGFMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324488 | |

| Record name | 2-(Acetyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15805-98-8 | |

| Record name | NSC406834 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Acetyloxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(acetyloxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。